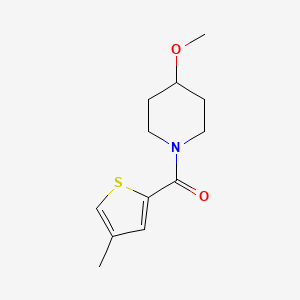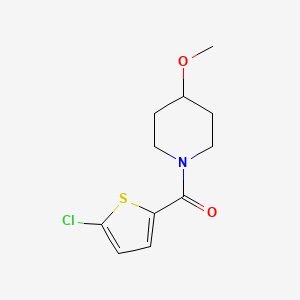![molecular formula C16H25N5O B6444132 1-(azepan-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one CAS No. 2640862-74-2](/img/structure/B6444132.png)
1-(azepan-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Azepan-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one, otherwise known as AEP, is a novel small molecule developed as a potential therapeutic agent for a variety of diseases and conditions. AEP is a piperazinyl-azepane derivative that has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. In addition, AEP has been studied for its potential use in the treatment of neurological disorders and cancer.
科学研究应用
AEP has been studied for its potential use in the treatment of a variety of diseases and conditions, including neurological disorders, cancer, and inflammation. AEP has been shown to possess anti-inflammatory, antioxidant, and anti-tumor effects, and has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. In addition, AEP has been studied for its potential use in the treatment of cancer, including breast cancer, colorectal cancer, and prostate cancer.
作用机制
The exact mechanism of action of AEP is still not fully understood. However, it is believed that AEP may act by modulating the activity of various enzymes and receptors, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and the peroxisome proliferator-activated receptor-gamma (PPAR-γ). AEP has also been shown to inhibit the activity of the NF-kB pathway, which is involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects
AEP has been shown to possess a wide range of biochemical and physiological effects. AEP has been shown to possess anti-inflammatory, antioxidant, and anti-tumor effects, and has been shown to inhibit the activity of the NF-kB pathway, which is involved in the regulation of inflammation and cell proliferation. In addition, AEP has been shown to possess neuroprotective effects, and has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
实验室实验的优点和局限性
AEP has been shown to possess a wide range of biological activities and has been studied for its potential use in the treatment of a variety of diseases and conditions. However, there are some limitations to the use of AEP in laboratory experiments. One limitation is that AEP is a small molecule, and as such, it may not be able to penetrate into the deeper layers of cells or tissues. In addition, AEP may not be able to cross the blood-brain barrier, which could limit its potential use in the treatment of neurological disorders.
未来方向
AEP has been studied for its potential use in the treatment of a variety of diseases and conditions, and has been shown to possess a wide range of biological activities. However, further research is needed to determine the exact mechanism of action of AEP and to evaluate its potential use in the treatment of neurological disorders and cancer. In addition, further research is needed to evaluate the potential use of AEP in combination with other drugs and to investigate its potential use in the treatment of other diseases and conditions.
合成方法
AEP can be synthesized by a one-pot reaction of 4-pyrimidin-4-ylpiperazine, 1-azepanone, and 1-bromo-2-chloroethane in the presence of a base. This reaction is carried out in an aqueous solution of acetic acid and the resulting product is purified by column chromatography. The synthesized AEP has been reported to have a purity of greater than 95%.
属性
IUPAC Name |
1-(azepan-1-yl)-2-(4-pyrimidin-4-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O/c22-16(21-7-3-1-2-4-8-21)13-19-9-11-20(12-10-19)15-5-6-17-14-18-15/h5-6,14H,1-4,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMASWKBOFZUHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2CCN(CC2)C3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-4-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6444077.png)
![3-chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6444081.png)
![2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6444085.png)
![2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B6444093.png)
![N-[1-(oxan-4-yl)pyrrolidin-3-yl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B6444103.png)
![3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B6444104.png)
![2-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6444123.png)
![1-(4-methylpiperidin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6444126.png)
![2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6444131.png)
![4-({1-[(6-methylpyridin-2-yl)methyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine](/img/structure/B6444134.png)
![6-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B6444135.png)
![N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444153.png)
